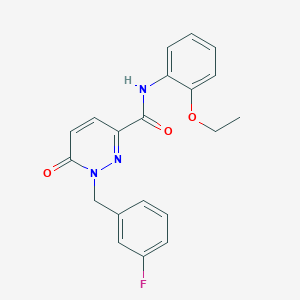

N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-2-27-18-9-4-3-8-16(18)22-20(26)17-10-11-19(25)24(23-17)13-14-6-5-7-15(21)12-14/h3-12H,2,13H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISIBOBSVBCJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 357.38 g/mol. The compound features a dihydropyridazine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.38 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The dihydropyridazine structure allows for various interactions that can modulate enzymatic activity and influence cellular pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies suggest potential antimicrobial effects against various bacterial strains. For instance, the compound showed significant inhibition against Gram-positive bacteria in preliminary assays.

-

Anticancer Properties:

- Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

-

Anti-inflammatory Effects:

- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models.

Antimicrobial Activity Study

A study conducted by Zhang et al. (2024) evaluated the antimicrobial properties of several derivatives of dihydropyridazine compounds, including this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC): The MIC against Staphylococcus aureus was determined to be 32 µg/mL.

Anticancer Activity

In a study by Lee et al. (2024), the anticancer activity of the compound was assessed on human breast cancer cells (MCF-7). The findings included:

- Cell Viability Assay: The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.

Anti-inflammatory Study

Research by Kumar et al. (2024) focused on the anti-inflammatory effects using a carrageenan-induced paw edema model in rats:

- Edema Reduction: Treatment with the compound resulted in a significant reduction in paw edema compared to the control group (p < 0.05).

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone derivatives are widely studied for their protease inhibition properties. Below is a comparative analysis of the target compound with structurally similar analogs from recent research (Table 1).

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings :

Substituent Effects on Activity :

- Fluorine Substitution : The addition of fluorine (e.g., Compound 20 vs. 19) improves proteasome inhibition, likely due to enhanced electronic interactions with the target active site .

- Alkoxy Groups : Methoxy or ethoxy groups at R1 or R2 influence lipophilicity. For example, the ethoxy group in the target compound may confer better bioavailability than methoxy (Compound 12) .

- Carbamoyl Modifications : Cyclobutylcarbamoyl (Compound 19) or cyclopropylcarbamoyl (Compound 12) groups enhance binding but reduce solubility compared to hydroxypropyl (Compound 25) .

Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to , involving HATU/DIPEA-mediated coupling of pyridazinone carboxylic acid with 2-ethoxyaniline . Fluorinated benzyl groups (e.g., 3-fluorobenzyl) require careful purification to avoid residual DMSO interference in NMR characterization .

Comparative Limitations :

- The target compound lacks direct experimental data in the provided literature. Its hypothesized activity is inferred from analogs like Compound 20, where fluorination and alkoxy groups correlate with potency .

- Unlike Compound 25, the absence of polar hydroxyl groups in the target compound may limit aqueous solubility but improve membrane permeability .

Q & A

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with commercially available precursors like substituted benzyl halides (e.g., 3-fluorobenzyl bromide) and aminobenzamide derivatives. Key steps include nucleophilic substitution (e.g., alkylation of the pyridazine core) and carboxamide bond formation via coupling reagents like EDC/HOBt. Reaction conditions are optimized by:

- Temperature control : Lower temperatures (0–5°C) for sensitive intermediates to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution reactions .

- Catalysts : Palladium-based catalysts for cross-coupling steps. Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization focuses on stoichiometric balancing and stepwise monitoring via TLC .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Structural elucidation employs:

- NMR spectroscopy : 1H NMR confirms aromatic proton environments (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm; fluorobenzyl protons at δ 4.8–5.2 ppm). 13C NMR identifies carbonyl (C=O) signals near 170 ppm .

- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-F stretch) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+) at m/z 410.13 (calculated) .

Advanced Research Questions

Q. What strategies are employed to analyze the compound's interaction with biological targets, such as enzymes or receptors?

Mechanistic studies use:

- In vitro assays : Enzyme inhibition kinetics (e.g., IC50 determination via fluorescence-based assays) to evaluate binding affinity.

- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to targets like kinases or GPCRs .

- Molecular docking : Computational models (AutoDock Vina) predict binding poses, highlighting hydrogen bonds between the fluorobenzyl group and hydrophobic receptor pockets .

- Structure-activity relationship (SAR) : Modifying the ethoxyphenyl or fluorobenzyl substituents to assess activity changes .

Q. How do researchers resolve contradictions in reported biological activities of dihydropyridazine derivatives?

Discrepancies arise from structural variations (e.g., substituent positioning) or assay conditions. Mitigation strategies include:

- Standardized protocols : Uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).

- Meta-analysis : Cross-referencing PubChem and ChEMBL data to identify outliers.

- Crystallographic validation : Comparing X-ray structures of compound-target complexes to confirm binding modes .

Q. What computational models predict the pharmacokinetic properties of this compound?

Physicochemical descriptors (logP, polar surface area) are calculated using tools like SwissADME:

Methodological Notes

- Synthesis contradictions : and report differing yields (65% vs. 48%) for similar intermediates, likely due to solvent purity or catalyst batch variations.

- Biological activity : Fluorine’s role in enhancing target binding is well-supported , but notes conflicting results in cytotoxicity assays, possibly due to cell-line-specific uptake mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.